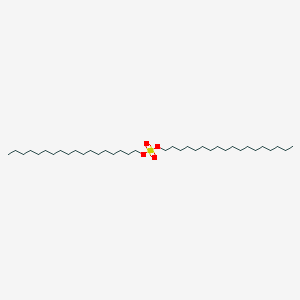

Dioctadecyl sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dioctadecyl sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H74O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMHIKTUFBWOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)OCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510811 | |

| Record name | Dioctadecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66186-21-8 | |

| Record name | Dioctadecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Purification of Dioctadecyl Sulfate: A Laboratory Guide

This technical guide provides a comprehensive overview of the synthesis and purification of dioctadecyl sulfate for laboratory applications. The protocols outlined are intended for researchers, scientists, and professionals in drug development who require a high-purity long-chain alkyl sulfate. This document details the chemical synthesis, purification methodologies, and analytical validation, supported by quantitative data and procedural diagrams.

Synthesis of Sodium this compound

The synthesis of sodium this compound is typically achieved through a two-step process: sulfonation of 1-octadecanol followed by neutralization of the resulting alkyl sulfuric acid.

Reaction Pathway

The primary reaction involves the sulfonation of the hydroxyl group of 1-octadecanol using a suitable sulfonating agent. The intermediate, dioctadecyl hydrogen sulfate, is then neutralized with a base, commonly sodium hydroxide, to yield the final product, sodium this compound.

Experimental Protocol: Sulfonation and Neutralization

This protocol is adapted from established methods for the synthesis of long-chain alkyl sulfates.

Materials:

-

1-Octadecanol (High Purity)

-

Sulfur trioxide-pyridine complex (SO3·Py)

-

Anhydrous Pyridine

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Acetone

-

Deionized Water

Procedure:

-

Dissolution: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 1-octadecanol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Sulfonation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sulfur trioxide-pyridine complex in anhydrous pyridine dropwise while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Quenching: Cool the reaction mixture again to 0-5 °C and slowly add cold deionized water to quench the reaction.

-

Neutralization: Adjust the pH of the solution to 9-10 by the dropwise addition of a pre-chilled aqueous sodium hydroxide solution.

-

Precipitation: Pour the neutralized solution into an excess of cold acetone to precipitate the crude sodium this compound.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove unreacted octadecanol and other organic impurities.

-

Drying: Dry the crude product under vacuum at a temperature not exceeding 50 °C.

| Reagent/Parameter | Quantity/Value |

| 1-Octadecanol | 1.0 mol |

| Sulfur Trioxide-Pyridine Complex | 1.2 mol |

| Anhydrous Pyridine | 500 mL |

| Reaction Temperature (Sulfonation) | 0-10 °C |

| Reaction Time | 12-24 hours |

| Sodium Hydroxide Solution | 10% (w/v) |

| Crude Yield | 85-95% |

Purification of Sodium this compound

Purification is critical to remove unreacted starting materials, inorganic salts, and other byproducts. A combination of recrystallization and chromatographic techniques is often employed.

Purification Workflow

The general workflow for purification involves an initial recrystallization step to remove the bulk of impurities, followed by a chromatographic step for fine purification if necessary. The choice of method depends on the initial purity of the crude product and the desired final purity.

Experimental Protocol: Recrystallization

Recrystallization is an effective method for removing a significant portion of impurities from the crude product.

Solvent System: A mixture of ethanol and water is commonly used. The optimal ratio should be determined empirically but often falls in the range of 80:20 to 95:5 (ethanol:water).

Procedure:

-

Dissolution: Dissolve the crude sodium this compound in a minimal amount of the hot solvent mixture (near boiling point).

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

| Parameter | Value |

| Recrystallization Solvent | Ethanol/Water (e.g., 90:10 v/v) |

| Dissolution Temperature | ~75-80 °C |

| Crystallization Temperature | 0-4 °C |

| Expected Purity | >98% |

| Recovery Yield | 70-90% |

Chromatographic Purification

For applications requiring very high purity, further purification by column chromatography may be necessary. Ion-exchange chromatography is particularly effective for separating the anionic this compound from non-ionic and cationic impurities.[1]

Stationary Phase: A strong anion exchange (SAX) resin is suitable.

Mobile Phase: A gradient of increasing salt concentration (e.g., sodium chloride in a buffered aqueous solution) is used to elute the bound this compound.

Purity Assessment

The purity of the synthesized this compound should be assessed at each stage of purification.

Analytical Techniques

A variety of analytical methods can be employed to determine the purity and confirm the structure of the final product.

| Analytical Technique | Purpose |

| Thin-Layer Chromatography (TLC) | Rapid qualitative assessment of purity and reaction progress. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and detection of impurities.[2] Ion-pair or reversed-phase methods are common.[3][4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. |

| Infrared (IR) Spectroscopy | Confirmation of the sulfate ester group. |

| Mass Spectrometry (MS) | Determination of molecular weight and structural confirmation. |

Decision Logic for Purification Method Selection

The choice of purification strategy depends on the impurity profile of the crude product.

Safety Considerations

-

Sulfonating Agents: Sulfur trioxide and its complexes are highly corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Solvents: Pyridine, diethyl ether, and acetone are flammable. Work in a well-ventilated area away from ignition sources.

-

Neutralization: The neutralization reaction is exothermic. Perform it slowly and with cooling to control the temperature.

By following these detailed protocols, researchers can reliably synthesize and purify this compound to a high degree of purity suitable for a wide range of laboratory applications.

References

- 1. Separation of peptides dissolved in a sodium dodecyl sulfate solution by reversed-phase liquid chromatography: removal of sodium dodecyl sulfate from peptides using an ion-exchange precolumn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Determination of Sodium Dodecyl Sulfate on Newcrom B Column | SIELC Technologies [sielc.com]

- 3. Analysis of alkyl sulfates in protein solutions by isocratic and gradient ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation and indirect detection of alkyl sulfonates and sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Dioctadecyl Sulfate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Dioctadecyl sulfate is a dialkyl sulfate surfactant characterized by its two long hydrophobic octadecyl chains and a polar sulfate head group. This molecular architecture imparts a strong tendency to self-assemble in aqueous solutions, forming complex structures such as micelles and vesicles. Understanding the physicochemical properties of this compound is crucial for its application in various fields, including drug delivery, material science, and colloid chemistry. Its unique properties, such as a potentially very low critical micelle concentration (CMC) and the ability to form stable aggregates, make it a subject of interest for creating novel formulations and delivery systems.

Due to a scarcity of publicly available data specifically for this compound, this guide will also draw upon data from structurally similar long-chain alkyl sulfates, such as sodium octadecyl sulfate, to illustrate the expected behavior and experimental methodologies. The principles and techniques described herein are directly applicable to the characterization of this compound.

Core Physicochemical Properties

The behavior of this compound in an aqueous solution is governed by several key parameters. These properties dictate its self-assembly, surface activity, and interaction with other molecules.

Table 1: Expected Physicochemical Properties of this compound in Aqueous Solution

| Property | Expected Value/Behavior | Significance in Formulation and Drug Delivery |

| Critical Micelle Concentration (CMC) | Expected to be very low, likely in the micromolar range, due to the presence of two long hydrophobic chains. This is significantly lower than single-chain surfactants of similar chain length. | A low CMC indicates that the surfactant forms stable micelles at very low concentrations, which is advantageous for encapsulating and protecting therapeutic agents from degradation and dilution in biological fluids. |

| Surface Tension | A significant reduction in the surface tension of water is expected at concentrations above the CMC. The surface tension will plateau at the CMC. | The ability to lower surface tension is indicative of the surfactant's ability to adsorb at interfaces, which is important for emulsification, foaming, and wetting. This is critical for the formulation of suspensions and emulsions. |

| Aggregation Number | The number of surfactant molecules per micelle is expected to be relatively high, leading to the formation of large, stable aggregates. | The aggregation number influences the size and loading capacity of the micelles. Larger aggregates can encapsulate a greater amount of a hydrophobic drug. |

| Krafft Temperature (T_k) | Expected to be well above room temperature. The Krafft temperature is the temperature at which the solubility of the surfactant equals its CMC. Below this temperature, the surfactant has limited solubility. | The Krafft temperature is a critical parameter for determining the working temperature range for formulations. A high Krafft temperature may necessitate heating during formulation processes to ensure adequate solubility. |

| Solubility | Poor solubility in water below the Krafft temperature. Solubility increases significantly above the Krafft temperature. | Solubility is a fundamental parameter for any formulation. The temperature-dependent solubility of this compound must be considered during the design of manufacturing and storage conditions. |

Experimental Protocols for Characterization

The determination of the physicochemical properties of this compound involves several standard experimental techniques.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter and can be determined by monitoring changes in the physical properties of the surfactant solution as a function of concentration.

a) Surface Tensiometry

-

Principle: This method relies on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. At the CMC, the interface becomes saturated with monomers, and any further addition of surfactant leads to the formation of micelles in the bulk solution, causing the surface tension to plateau.

-

Methodology:

-

Prepare a stock solution of this compound in ultrapure water.

-

Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the plot.

-

b) Conductivity Measurement

-

Principle: The electrical conductivity of an ionic surfactant solution changes with its concentration. The mobility of surfactant monomers is different from that of the micelles they form. Micelles, being larger and carrying a significant charge, move more slowly through the solution and are less effective at carrying current than the individual ions. This leads to a change in the slope of the conductivity versus concentration plot at the CMC.

-

Methodology:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

-

Light Scattering Techniques for Aggregation Analysis

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful techniques for characterizing the size, shape, and molecular weight of micelles.

-

Principle:

-

DLS: Measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the micelles. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

-

SLS: Measures the time-averaged intensity of scattered light as a function of angle and concentration. This information can be used to determine the weight-average molecular weight of the micelles and the second virial coefficient, which provides insight into micelle-solvent interactions.

-

-

Methodology:

-

Prepare a series of this compound solutions at concentrations above the CMC.

-

Filter the solutions through a fine-pore filter (e.g., 0.22 µm) to remove dust and other particulates.

-

Place the sample in the light scattering instrument.

-

For DLS, the autocorrelation function of the scattered light intensity is measured and analyzed to obtain the size distribution of the micelles.

-

For SLS, the intensity of scattered light is measured at various angles and concentrations. A Zimm plot is then constructed to extrapolate the data to zero angle and zero concentration to determine the molecular weight and radius of gyration.

-

Logical Relationships in this compound Self-Assembly

The self-assembly of this compound in an aqueous solution is a concentration-dependent process. Below the CMC, the surfactant exists predominantly as individual monomers. As the concentration increases to the CMC, the monomers begin to aggregate into micelles. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the long alkyl chains and water.

Conclusion

While specific experimental data for this compound is not widely published, its structural characteristics suggest it is a powerful surfactant with a very low CMC and the ability to form stable, large aggregates. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its physicochemical properties. A thorough understanding of these properties is essential for harnessing the full potential of this compound in advanced drug delivery systems and other scientific applications. Further research is warranted to fully elucidate the behavior of this promising, yet under-characterized, surfactant.

Technical Guide: Physicochemical Characterization of Long-Chain Dialkyl Sulfates

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Long-Chain Dialkyl Sulfate Surfactants

Double-chain surfactants, such as dialkyl sulfates, are amphiphilic molecules that possess two hydrophobic alkyl chains and a hydrophilic sulfate headgroup. This molecular architecture significantly influences their self-assembly behavior in solution. Compared to their single-chain counterparts, double-chain surfactants often exhibit lower critical micelle concentration (CMC) values, form more complex aggregate structures like vesicles or bilayers, and possess a higher degree of hydrophobicity. These properties make them of interest in various applications, including drug delivery, where they can encapsulate hydrophobic therapeutic agents.

The hypothetical "dioctadecyl sulfate" possesses two C18 chains, suggesting extremely low aqueous solubility, which is a critical factor influencing its aggregation behavior and the potential formation of micelles.

Critical Micelle Concentration (CMC) Data for Double-Chain Surfactants

Due to the lack of specific data for this compound, this section presents CMC values for related double-chain surfactants to provide a comparative reference. The CMC is highly dependent on experimental conditions such as temperature, pressure, and the presence of electrolytes.

| Surfactant Name | Chemical Structure | Chain Length | CMC (M) | Temperature (°C) | Method |

| Sodium Dodecyl Sulfate (SDS) (for comparison) | C₁₂H₂₅SO₄Na | 1 x C12 | 8.2 x 10⁻³ | 25 | Surface Tension |

| Sodium Didodecyl Sulfate | (C₁₂H₂₅)₂SO₄Na | 2 x C12 | Data not readily available in literature | - | - |

| Dioctadecyldimethylammonium Chloride (DODAC) | (C₁₈H₃₇)₂(CH₃)₂NCl | 2 x C18 | Forms vesicles; CMC not typically reported | 25 | - |

Note: The table highlights the scarcity of CMC data for double-chain sulfates, suggesting that many, like DODAC, preferentially form vesicles or lamellar structures rather than micelles in aqueous solution.

Experimental Protocols for CMC Determination

The determination of the CMC for surfactants with very low solubility requires highly sensitive techniques. The following are standard methods that could be adapted for characterizing novel long-chain dialkyl sulfates.

Surface Tension Measurement (Du Noüy Ring or Wilhelmy Plate Method)

This is a classical method for CMC determination. Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution.

Methodology:

-

Prepare a series of surfactant solutions of varying concentrations in a suitable solvent (e.g., deionized water).

-

Measure the surface tension of each solution using a tensiometer.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The plot will show a sharp break; the concentration at this inflection point is the CMC. Below the CMC, surface tension decreases linearly with the log of concentration. Above the CMC, the surface tension remains relatively constant as micelles form in the bulk solution and the interface becomes saturated.

Conductivity Measurement

This method is suitable for ionic surfactants. The mobility of surfactant monomers differs from that of the micelles they form.

Methodology:

-

Prepare a range of surfactant concentrations in deionized water.

-

Measure the specific conductivity of each solution using a calibrated conductivity meter.

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will exhibit two lines with different slopes. The point of intersection of these two lines corresponds to the CMC. The change in slope occurs because the micelles are larger and have a lower net mobility per monomer unit compared to the free-roaming monomers.

Fluorescence Probe Spectroscopy

This is a highly sensitive method ideal for determining CMCs at very low concentrations. A fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment is used.

Methodology:

-

Prepare a series of surfactant solutions and add a small, constant amount of the fluorescent probe (e.g., pyrene) to each.

-

The probe has low solubility in water but partitions readily into the hydrophobic core of micelles.

-

Excite the probe with a specific wavelength of light and measure the emission spectrum. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is monitored.

-

In the polar aqueous environment, the I₁/I₃ ratio is high. As micelles form, pyrene moves into the nonpolar micellar core, causing a significant decrease in the I₁/I₃ ratio.

-

Plot the I₁/I₃ ratio against the surfactant concentration. The concentration at which a sharp drop in the ratio is observed is taken as the CMC.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for CMC determination using surface tension measurements.

Caption: Workflow for CMC determination using conductivity measurements.

Caption: Workflow for CMC determination using fluorescence probe spectroscopy.

Conclusion

While the critical micelle concentration of this compound is not documented, this guide provides the essential theoretical and practical framework for its characterization. Researchers investigating such novel, poorly soluble surfactants should anticipate challenges with aqueous solubility and consider that these molecules may preferentially form vesicles or other aggregates instead of classical micelles. The selection of a highly sensitive characterization method, such as fluorescence probe spectroscopy, is critical for accurately determining aggregation behavior at the expectedly low concentrations. The provided protocols and workflows serve as a foundational starting point for the empirical investigation of long-chain dialkyl sulfates in pharmaceutical and materials science research.

In-depth Technical Guide: Solubility and Stability of Dioctadecyl Sulfate in Organic Solvents

Disclaimer: Publicly available, specific quantitative data on the solubility and stability of dioctadecyl sulfate in a comprehensive range of organic solvents is limited. This guide provides a framework and general methodologies based on common practices for similar long-chain alkyl sulfates. The provided tables and protocols should be considered illustrative templates for experimental investigation.

Introduction

This compound (DOS) is an anionic surfactant with a long, hydrophobic dialkyl chain and a polar sulfate head group. This amphiphilic nature governs its solubility and stability in various media, making it a compound of interest in formulations, drug delivery systems, and materials science. Understanding its behavior in organic solvents is critical for process development, formulation design, and ensuring the long-term stability of products.

This technical guide outlines the key considerations for the solubility and stability of this compound in organic solvents, provides standardized methodologies for their determination, and presents a logical workflow for these assessments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in predicting its solubility and stability.

| Property | Value | Notes |

| Molecular Formula | C₃₆H₇₄NaO₄S | (Sodium Salt) |

| Molecular Weight | 626.0 g/mol | (Sodium Salt) |

| Appearance | White to off-white powder | |

| Charge | Anionic | |

| Structure | Two C18 alkyl chains attached to a sulfate group |

Solubility Profile

The solubility of this compound is highly dependent on the polarity, hydrogen bonding capacity, and temperature of the organic solvent. Generally, its long alkyl chains favor solubility in non-polar to moderately polar solvents, while the sulfate head group requires a solvent capable of stabilizing its charge.

Illustrative Solubility Data

The following table presents a template for summarizing experimentally determined solubility data for this compound in a range of common organic solvents at a specified temperature.

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Observations |

| Methanol | 5.1 | Data not available | |

| Ethanol | 4.3 | Data not available | |

| Isopropanol | 3.9 | Data not available | |

| Acetone | 5.1 | Data not available | |

| Acetonitrile | 5.8 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data not available | |

| Dimethylformamide (DMF) | 6.4 | Data not available | |

| Dichloromethane (DCM) | 3.1 | Data not available | |

| Tetrahydrofuran (THF) | 4.0 | Data not available | |

| Toluene | 2.4 | Data not available | |

| Hexane | 0.1 | Data not available |

Stability Profile

The primary degradation pathway for this compound in the presence of nucleophiles or under acidic/basic conditions is the hydrolysis of the sulfate ester bond. The rate of degradation is influenced by temperature, pH, water content, and the nature of the organic solvent.

Illustrative Stability Data

This table provides a template for summarizing the stability of this compound in various organic solvents under defined storage conditions.

| Solvent | Storage Condition | Half-life (t½) | Degradation Products |

| Methanol | 25°C, sealed vial | Data not available | Octadecanol, Sulfate |

| Ethanol | 40°C, sealed vial | Data not available | Octadecanol, Sulfate |

| DMSO | 25°C, sealed vial | Data not available | Octadecanol, Sulfate |

| Acetonitrile | 40°C, with 1% H₂O | Data not available | Octadecanol, Sulfate |

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable solubility and stability data.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

-

Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a method to assess the chemical stability of this compound under accelerated conditions.

-

Sample Preparation: Prepare a stock solution of this compound in the organic solvent of interest at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into several sealed vials. Expose the vials to various stress conditions, such as elevated temperature (e.g., 40°C, 60°C), and the presence of small amounts of acid, base, or water.

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each stress condition.

-

Analysis: Analyze the samples immediately by a stability-indicating HPLC method to separate the intact this compound from any degradation products.

-

Data Analysis: Plot the percentage of remaining this compound against time for each condition. Calculate the degradation rate and the half-life (t½) of the compound under each condition.

Visualized Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive assessment of the solubility and stability of this compound.

Caption: Workflow for solubility and stability testing of this compound.

Conclusion

Thermal Analysis of Dioctadecyl Sulfate: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Analysis Techniques

Thermal analysis techniques are pivotal in the characterization of materials, providing critical insights into their thermal stability, phase transitions, and composition.[1] For long-chain surfactants like dioctadecyl sulfate, which are integral to many pharmaceutical and industrial formulations, understanding their behavior under varying temperatures is crucial for product development, quality control, and ensuring stability.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It is used to determine transition temperatures such as melting, crystallization, and glass transitions, as well as the enthalpy of these transitions.[1][4]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][3][4] It provides information on thermal stability, decomposition temperatures, and the composition of the material.[1]

The combination of DSC and TGA offers a powerful and complementary approach to fully characterize the thermal profile of a substance.[1][5]

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

Caption: Experimental workflow for thermal analysis.

Detailed Experimental Protocols

The following are generalized experimental protocols for DSC and TGA analysis of a long-chain alkyl sulfate. These should be optimized based on the specific instrumentation and the nature of the sample.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 0°C).

-

Heat the sample at a constant rate, typically 10°C/min, to a temperature above the final expected transition (e.g., 250°C). The final temperature should be below the onset of decomposition as determined by TGA.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

A second heating cycle is often performed to observe the behavior of the material after a controlled thermal history.

-

-

Data Analysis:

-

Determine the onset temperature, peak temperature, and enthalpy of any endothermic or exothermic transitions from the DSC thermogram.

-

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation:

-

Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with a selected atmosphere. An inert atmosphere (e.g., nitrogen) is used to study thermal decomposition, while an oxidative atmosphere (e.g., air) can be used to investigate oxidative stability. A typical flow rate is 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Heat the sample at a constant rate, typically 10°C/min, to a high temperature where complete decomposition is expected (e.g., 600°C).

-

-

Data Analysis:

-

Determine the onset temperature of decomposition, the temperatures at which the maximum rate of mass loss occurs, and the percentage of mass lost at each stage.

-

The residual mass at the end of the experiment should also be recorded.

-

Data Presentation

Quantitative data from DSC and TGA experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Summary of DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Data to be determined | Data to be determined | Data to be determined |

| Crystallization | Data to be determined | Data to be determined | Data to be determined |

| Other Transitions | Data to be determined | Data to be determined | Data to be determined |

Table 2: Summary of TGA Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) |

| Stage 1 | Data to be determined | Data to be determined | - |

| Stage 2 | Data to be determined | Data to be determined | - |

| Final | - | - | Data to be determined |

Conclusion

The thermal analysis of this compound by DSC and TGA is essential for understanding its physical and chemical properties as a function of temperature. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to systematically characterize this and other similar materials. While specific data for this compound is pending experimental investigation, the application of these standard protocols will yield valuable insights into its thermal stability and phase behavior, ultimately supporting its effective use in various applications.

References

- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 2. researchgate.net [researchgate.net]

- 3. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 4. fpe.umd.edu [fpe.umd.edu]

- 5. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Dioctadecyl sulfate CAS number and molecular weight

An In-Depth Technical Guide on Dioctadecyl Sulfate: Core Properties

This technical guide provides essential information regarding the fundamental physicochemical properties of this compound, specifically its Chemical Abstracts Service (CAS) number and molecular weight. This data is critical for researchers, scientists, and professionals in drug development for substance identification, quantification, and integration into experimental and developmental workflows.

Physicochemical Data

The core identifying properties of this compound are summarized below. This data is foundational for accurate documentation, safety data sheet (SDS) consultation, and procurement.

| Property | Value |

| CAS Number | 2392-43-0 |

| Molecular Weight | 594.99 g/mol |

Logical Relationship of Core Properties

The following diagram illustrates the direct association between the compound and its key identifiers.

Caption: Core identifiers of this compound.

Methodological & Application

Application Notes: Preparation of Stable Vesicles Using Dioctadecyl Sulfate

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Vesicular systems for dermal and transdermal drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09561C [pubs.rsc.org]

- 3. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]

- 4. Dermal and Transdermal Drug Delivery through Vesicles and Particles: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. liposomes.ca [liposomes.ca]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Dioctadecyl Sulfate as a Surfactant in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulsion polymerization is a versatile technique for producing a wide range of polymers with applications in coatings, adhesives, drug delivery, and more. The process involves polymerizing monomers in an emulsion, typically with water as the continuous phase, stabilized by a surfactant. The choice of surfactant is critical as it influences particle nucleation, stability, particle size, and the final properties of the polymer latex. Anionic surfactants, such as alkyl sulfates, are commonly employed due to their effectiveness in stabilizing monomer droplets and polymer particles through electrostatic repulsion.

This application note explores the potential use of dioctadecyl sulfate, a long-chain anionic surfactant, in emulsion polymerization. While less common than its shorter-chain counterparts like sodium dodecyl sulfate (SDS), the use of a longer alkyl chain surfactant may offer unique advantages, such as enhanced stability and the formation of distinct particle morphologies. Due to the limited availability of specific experimental data on this compound in emulsion polymerization in publicly accessible literature, this document provides a generalized protocol and discusses the expected impact of its physicochemical properties on the polymerization process.

Principle of Emulsion Polymerization with this compound

Emulsion polymerization proceeds through a series of steps where the surfactant plays a key role:

-

Micelle Formation: Above its critical micelle concentration (CMC), this compound will form micelles in the aqueous phase.

-

Monomer Swelling: The hydrophobic monomer is introduced and partitions between large monomer droplets and the hydrophobic cores of the this compound micelles.

-

Initiation: A water-soluble initiator generates free radicals in the aqueous phase.

-

Particle Nucleation: The radicals enter the monomer-swollen micelles, initiating polymerization and forming polymer particles.

-

Particle Growth: The polymer particles grow by the diffusion of monomer from the droplets through the aqueous phase to the growing particles. The this compound molecules adsorb to the surface of these particles, maintaining their stability.

The long dioctadecyl (C18) chains of the surfactant are expected to provide a robust steric and electrostatic barrier around the polymer particles, potentially leading to highly stable emulsions.

Experimental Protocols

The following are generalized protocols for the emulsion polymerization of a model monomer, such as styrene or methyl methacrylate, using this compound as the surfactant. These protocols should be considered as a starting point and will require optimization for specific monomer systems and desired particle characteristics.

Materials

-

Monomer (e.g., Styrene, Methyl Methacrylate)

-

Deionized Water

-

This compound

-

Initiator (e.g., Potassium Persulfate, KPS)

-

Buffer (optional, e.g., Sodium Bicarbonate)

-

Nitrogen gas

Protocol 1: Batch Emulsion Polymerization

This protocol is suitable for initial screening and small-scale synthesis.

-

Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

-

Initial Charge: To the flask, add 100 mL of deionized water, the desired amount of this compound (e.g., 0.1-1.0 g), and a buffer if needed.

-

Purging: The solution is stirred and purged with nitrogen for 30 minutes to remove dissolved oxygen.

-

Monomer Addition: Add 10 g of the monomer to the reactor. Stir for 15-20 minutes to allow for emulsification and micelle swelling.

-

Initiation: The reactor is heated to the desired temperature (e.g., 70-80 °C). A solution of the initiator (e.g., 0.1 g of KPS in 5 mL of deionized water) is then injected into the flask.

-

Polymerization: The reaction is allowed to proceed for a specified time (e.g., 4-8 hours) under a nitrogen atmosphere with constant stirring.

-

Cooling and Characterization: The resulting latex is cooled to room temperature. The polymer can then be characterized for conversion, particle size, and molecular weight.

Protocol 2: Semi-Batch Emulsion Polymerization

This protocol allows for better control over the reaction kinetics and heat management, often leading to a more uniform particle size distribution.

-

Reactor Setup: Same as the batch protocol.

-

Initial Charge: Add 80 mL of deionized water, a portion of the this compound (e.g., 20% of the total amount), and buffer to the reactor.

-

Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by mixing 10 g of the monomer, 20 mL of deionized water, and the remaining this compound. Stir vigorously to form a stable emulsion.

-

Purging and Heating: Purge the reactor with nitrogen and heat to the reaction temperature.

-

Initiation: Inject the initiator solution into the reactor.

-

Monomer Feed: After a short nucleation period (e.g., 15 minutes), the pre-emulsion is fed into the reactor at a constant rate over a period of 2-4 hours.

-

Post-Polymerization: After the feed is complete, the reaction is continued for another 1-2 hours to ensure high monomer conversion.

-

Cooling and Characterization: Cool the latex and perform the necessary characterizations.

Data Presentation

The following tables present hypothetical data for emulsion polymerizations using this compound. These values are illustrative and based on typical results for anionic surfactants in emulsion polymerization. Actual experimental results will vary depending on the specific conditions.

Table 1: Effect of this compound Concentration on Polymer Properties

| This compound (wt% to monomer) | Monomer Conversion (%) | Particle Size (nm) | Polydispersity Index (PDI) | Molecular Weight (Mw, kDa) |

| 0.5 | 92 | 150 | 0.08 | 550 |

| 1.0 | 95 | 120 | 0.05 | 600 |

| 2.0 | 98 | 90 | 0.04 | 620 |

Table 2: Comparison of Different Initiators

| Initiator | Reaction Temperature (°C) | Monomer Conversion (%) | Particle Size (nm) | PDI |

| Potassium Persulfate | 75 | 96 | 110 | 0.06 |

| Azobisisobutyronitrile (AIBN) | 65 | 94 | 130 | 0.09 |

Visualizations

Caption: Experimental workflow for emulsion polymerization.

Caption: Mechanism of micelle nucleation in emulsion polymerization.

Discussion and Drug Development Applications

The use of a long-chain surfactant like this compound is anticipated to have several effects on the emulsion polymerization process and the final polymer properties. The lower CMC of long-chain surfactants could lead to a lower number of initial micelles, potentially resulting in larger polymer particles. However, the strong adsorption of the C18 chains onto the particle surface could provide excellent stability, preventing coagulation and allowing for high monomer conversions.

For drug development professionals, emulsion polymerization offers a robust method for encapsulating hydrophobic drugs within a polymer matrix. The resulting nanoparticles can be used for controlled release and targeted drug delivery. The choice of surfactant is particularly important in this context as residual surfactant can impact biocompatibility. A surfactant with strong binding to the polymer particle surface, such as this compound, might result in lower levels of free surfactant in the final formulation. The surface properties of the nanoparticles, which are influenced by the surfactant, can also affect their interaction with biological systems. Further studies would be required to assess the biocompatibility and in vivo performance of nanoparticles synthesized with this compound.

Conclusion

This compound presents an interesting, albeit not commonly documented, option as a surfactant for emulsion polymerization. Its long hydrophobic chains may offer advantages in terms of emulsion stability. The provided protocols offer a starting point for researchers to explore its use. Optimization of surfactant concentration, initiator type, and reaction temperature will be crucial for achieving desired polymer properties. For drug delivery applications, a thorough evaluation of the biocompatibility of the resulting nanoparticles is essential.

Application Notes and Protocols for the Preparation of Dioctadecyl Sulfate-Based Anionic Liposomes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of anionic liposomes utilizing dioctadecyl sulfate. The inclusion of this compound, a negatively charged surfactant, imparts a negative surface charge to the liposomes, which can be advantageous for specific drug delivery applications, enhancing stability and influencing interactions with biological membranes.[1]

The following sections detail the necessary materials, equipment, and step-by-step procedures for the preparation and characterization of these specialized liposomes. The protocols are based on the well-established thin-film hydration method followed by extrusion for size control.

Data Presentation

The formulation of stable and effective this compound-based liposomes requires careful optimization of the lipid composition and preparation parameters. The following table summarizes key quantitative data for the formulation of anionic liposomes, providing a starting point for development. It is important to note that these parameters may require further optimization depending on the specific application and the physicochemical properties of the encapsulated drug.

| Parameter | Recommended Range/Value | Expected Outcome | Reference |

| Lipid Composition | |||

| This compound (molar ratio) | 5 - 20% | Imparts negative surface charge | General knowledge |

| Phosphatidylcholine (PC) (molar ratio) | 40 - 80% | Primary bilayer-forming lipid | [1] |

| Cholesterol (molar ratio) | 20 - 40% | Modulates membrane fluidity and stability | General knowledge |

| Preparation Parameters | |||

| Total Lipid Concentration | 10 - 20 mg/mL in organic solvent | Formation of a uniform lipid film | |

| Hydration Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | Physiological pH for hydration | [2] |

| Hydration Temperature | Above the phase transition temperature (Tc) of the lipids | Ensures proper lipid hydration and vesicle formation | |

| Extrusion Parameters | |||

| Membrane Pore Size | 100 nm or 200 nm | Controls final liposome size | [3][4] |

| Number of Extrusion Cycles | 11 - 21 cycles | Achieves a narrow and uniform size distribution | [4] |

| Extrusion Temperature | Above the Tc of the lipid mixture | Facilitates passage through the membrane | [5] |

| Characterization | |||

| Mean Hydrodynamic Diameter | 100 - 200 nm | Dependent on extrusion pore size | [1] |

| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous population of liposomes | [6] |

| Zeta Potential | -15 to -50 mV | Confirms negative surface charge | [1] |

Experimental Protocols

The following are detailed protocols for the key experiments involved in the creation and characterization of this compound-based liposomes.

Protocol 1: Thin-Film Hydration for Liposome Formation

This protocol describes the creation of multilamellar vesicles (MLVs) using the thin-film hydration method.

Materials:

-

This compound

-

Phosphatidylcholine (PC)

-

Cholesterol

-

Chloroform or a chloroform:methanol mixture (2:1, v/v)

-

Hydration buffer (e.g., PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Nitrogen or Argon gas

Procedure:

-

Lipid Dissolution: Dissolve the desired amounts of this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask. Gently swirl the flask until the lipids are completely dissolved, and the solution is clear.

-

Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40-60°C). Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.[1][7]

-

Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight. Alternatively, for small volumes, the film can be dried under a gentle stream of nitrogen or argon gas.[2][7]

-

Hydration: Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.

-

Vesicle Formation: Agitate the flask to hydrate the lipid film. This can be done by gentle swirling or vortexing. The hydrated lipid sheets will detach from the flask wall and self-assemble into multilamellar vesicles (MLVs).

Protocol 2: Liposome Sizing by Extrusion

This protocol describes the process of reducing the size and lamellarity of MLVs to produce large unilamellar vesicles (LUVs) with a defined size.

Materials:

-

MLV suspension from Protocol 1

-

Liposome extruder

-

Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

-

Filter supports

-

Gas-tight syringes (e.g., Hamilton syringes)

-

Heating block or water bath

Procedure:

-

Extruder Assembly: Assemble the extruder according to the manufacturer's instructions, placing a polycarbonate membrane of the desired pore size between two filter supports.

-

Temperature Control: If the lipids used have a high phase transition temperature, pre-heat the extruder assembly to a temperature above the Tc.[5]

-

Loading: Draw the MLV suspension into one of the gas-tight syringes and attach it to one side of the extruder. Attach an empty syringe to the other side.

-

Extrusion: Gently push the plunger of the loaded syringe to pass the liposome suspension through the polycarbonate membrane into the empty syringe. This completes one pass.

-

Repeat: Pass the liposome suspension back and forth through the membrane for a recommended number of cycles (e.g., 11 to 21 times). This repeated extrusion ensures a narrow and uniform size distribution.[4]

-

Collection: After the final pass, collect the resulting LUV suspension from the extruder.

-

Storage: Store the liposomes at 4°C. For long-term storage, the liposomes can be lyophilized.

Protocol 3: Characterization of Liposomes

This protocol outlines the basic characterization of the prepared liposomes to determine their size, size distribution, and surface charge.

Materials:

-

LUV suspension from Protocol 2

-

Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability

-

Disposable cuvettes

Procedure:

-

Sample Preparation: Dilute a small aliquot of the liposome suspension with the hydration buffer to a suitable concentration for DLS analysis.

-

Size Measurement (DLS):

-

Place the diluted sample in a cuvette and insert it into the DLS instrument.

-

Perform the measurement to determine the mean hydrodynamic diameter and the polydispersity index (PDI).

-

-

Zeta Potential Measurement:

-

If the instrument has this capability, use the same diluted sample to measure the zeta potential.

-

This measurement will confirm the negative surface charge imparted by the this compound.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound-based liposome preparation.

Structure of a this compound-Based Liposome

Caption: Structure of a this compound liposome.

References

- 1. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liposomes: Protocol [inanobotdresden.github.io]

- 3. ijrti.org [ijrti.org]

- 4. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sterlitech.com [sterlitech.com]

- 6. researchgate.net [researchgate.net]

- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

Application of Dioctadecyl Sulfate in Nanoparticle Functionalization: A Review of Available Data

Initial research for specific applications, quantitative data, and detailed protocols concerning the use of dioctadecyl sulfate in nanoparticle functionalization did not yield sufficient information to generate comprehensive application notes as requested. The scientific literature readily available through extensive searches does not detail the use of this compound as a primary agent for the functionalization of nanoparticles.

However, to provide a relevant and useful resource for researchers, scientists, and drug development professionals interested in the broader application of long-chain alkyl sulfates in nanotechnology, this document will focus on a closely related and extensively studied compound: Sodium Dodecyl Sulfate (SDS) . The principles, protocols, and data presented for SDS can serve as a foundational guide for understanding how similar anionic surfactants may interact with and functionalize nanoparticle surfaces.

Application Notes: The Role of Sodium Dodecyl Sulfate (SDS) in Nanoparticle Synthesis and Functionalization

Sodium dodecyl sulfate (SDS), an anionic surfactant, plays a significant role in the synthesis and stabilization of various types of nanoparticles. Its amphiphilic nature, consisting of a long hydrophobic alkyl chain (dodecyl) and a hydrophilic sulfate headgroup, allows it to act as a stabilizing agent, a size and shape-directing agent, and a surface modifier.

In the context of nanoparticle functionalization, SDS is utilized to:

-

Control Particle Size and Morphology: During nanoparticle synthesis, SDS can form micelles that act as nanoreactors, confining the growth of nanoparticles and leading to smaller and more uniform particle sizes. By varying the concentration of SDS, the morphology of the resulting nanoparticles can be controlled, producing spherical, rod-shaped, or other complex structures.

-

Prevent Agglomeration: The sulfate headgroups of SDS molecules adsorb onto the surface of nanoparticles, imparting a negative surface charge. This creates electrostatic repulsion between the particles, preventing them from aggregating and ensuring the stability of the colloidal suspension.

-

Enhance Dispersibility: The SDS coating can improve the dispersibility of nanoparticles in both aqueous and non-aqueous solvents, which is crucial for many applications, including drug delivery and antimicrobial coatings.

-

Facilitate Drug Loading: In the formulation of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs), SDS can act as an emulsifier, facilitating the encapsulation of therapeutic agents.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the use of SDS in the synthesis of different nanoparticles.

Table 1: Influence of SDS on Silver Nanoparticle (AgNP) Synthesis

| Parameter | Condition | Result | Reference |

| Particle Shape | Synthesis in the absence of SDS | Irregular polytope AgNPs | [1] |

| Synthesis in the presence of SDS (beyond cmc) | Spherical and oval shaped AgNPs | [1] | |

| Surface Plasmon Resonance (SPR) Peak | Varying reagent compositions with SDS | 419 - 455 nm | [1] |

Table 2: Influence of SDS on Nickel Nanoparticle (SNNP) Synthesis

| SDS:Ni(acac)2 Mole Ratio | Average Particle Size | Morphology | Reference |

| 1:1 | ~30 nm | - | [2] |

| 2:1 | ~20 nm | Homogenously dispersed, spherical, uniform | [2] |

| 4:1 | ~18 nm | Small particles tend to coalesce and agglomerate | [2] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of SDS in nanoparticle synthesis.

Protocol 1: Synthesis of Silver Nanoparticles (AgNPs) using a Plant Extract and SDS

This protocol is based on the green synthesis of AgNPs using Cassia siamea flower extract (CSFE) as a reducing agent and SDS as a shape-directing agent.[1]

Materials:

-

Silver nitrate (AgNO₃) solution

-

Cassia siamea flower extract (CSFE)

-

Sodium dodecyl sulfate (SDS) solution

-

Deionized distilled water (DDW)

-

Temperature-controlled water bath

-

Three-necked flask

-

UV-visible spectrophotometer

Procedure:

-

Prepare stock solutions of AgNO₃, CSFE, and SDS in DDW at the desired concentrations.

-

In a three-necked flask placed in a temperature-controlled water bath, add the required volume of DDW.

-

Add the calculated amounts of AgNO₃, CSFE, and SDS solutions to the flask while stirring. The ratios of these reagents should be varied to study their effect on nanoparticle formation.

-

Maintain the reaction at a constant temperature (e.g., 25 °C).

-

Monitor the synthesis of AgNPs by withdrawing aliquots of the reaction mixture at regular time intervals (e.g., every 15-20 minutes for up to 120 minutes).

-

Analyze the withdrawn samples using a UV-visible spectrophotometer to measure the surface plasmon resonance (SPR) peak, which confirms the formation of AgNPs (typically between 400-460 nm).

-

Characterize the final product for particle size, shape, and distribution using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

Protocol 2: Synthesis of Stabilized Nickel Nanoparticles (SNNPs) using a Solvothermal Method with SDS

This protocol describes the synthesis of nickel nanoparticles with controlled size using SDS as a stabilizer.[2]

Materials:

-

Nickel(II) acetylacetonate (Ni(acac)₂)

-

Sodium dodecyl sulfate (SDS)

-

N,N-Dimethylformamide (DMF) as the solvent

-

Teflon-lined stainless steel autoclave

-

Centrifuge

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve a specific amount of Ni(acac)₂ (e.g., 0.46 mmol) in DMF in a beaker.

-

In separate beakers, prepare solutions of SDS in DMF at different molar ratios relative to Ni(acac)₂ (e.g., 1:1, 2:1, 4:1).

-

Add the SDS solution to the Ni(acac)₂ solution and stir for a period to ensure homogeneity.

-

Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 200 °C) for a set duration (e.g., 12 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the black precipitate by centrifugation.

-

Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted reagents and by-products.

-

Dry the final product under vacuum at a suitable temperature (e.g., 60 °C) for several hours.

-

Characterize the synthesized SNNPs using X-ray diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) to determine their crystalline structure, morphology, and particle size.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships described.

Caption: Workflow for the synthesis and characterization of AgNPs using SDS.

Caption: Conceptual diagram of SDS's role in nanoparticle synthesis and stabilization.

References

Application Notes: Dioctadecyl Sulfate for the Stabilization of Oil-in-Water Emulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecyl sulfate is a synthetic, anionic surfactant that has garnered significant interest in the pharmaceutical and biotechnology industries for its role in stabilizing oil-in-water (o/w) emulsions. Its amphipathic nature, comprising a long hydrophobic dialkyl chain and a hydrophilic sulfate headgroup, allows it to effectively reduce interfacial tension between oil and water phases. This property is crucial for the formation and long-term stability of emulsions, particularly in the context of drug delivery systems and vaccine adjuvants.

One of the most notable applications of this compound is as a key component in advanced adjuvant systems, such as the AS01 adjuvant system used in vaccines. In these formulations, it is often co-formulated with other lipids and immunostimulants to create stable liposomal or emulsion-based delivery systems that enhance the immune response to antigens. These systems rely on the precise control of particle size, surface charge, and overall stability, all of which are influenced by the choice and concentration of surfactants like this compound.

This document provides detailed protocols for the preparation and characterization of this compound-stabilized o/w emulsions, summarizes key quantitative data from representative studies, and illustrates the underlying mechanisms and workflows.

Mechanism of Stabilization

This compound stabilizes oil-in-water emulsions through two primary mechanisms:

-

Reduction of Interfacial Tension: The surfactant molecules adsorb at the oil-water interface, with their hydrophobic tails penetrating the oil droplets and their hydrophilic heads remaining in the continuous aqueous phase. This reduces the free energy of the system, making the formation of smaller droplets more energetically favorable and thus facilitating emulsification.

-

Electrostatic Repulsion: The sulfate headgroup of this compound is negatively charged. As the molecules coat the surface of the oil droplets, they impart a significant negative surface charge. This results in strong electrostatic repulsion between the droplets, preventing them from coalescing and leading to long-term stability of the emulsion. The magnitude of this charge is often quantified by measuring the zeta potential.

Experimental Protocols

Protocol 1: Preparation of this compound-Stabilized Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of a liposomal formulation incorporating this compound, a common method for creating stable vesicular systems that can be considered a type of o/w dispersion.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Cholesterol

-

This compound

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Probe sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath

Procedure:

-

Lipid Film Formation:

-

Dissolve DOPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio might be 10:5:1 (DOPC:Cholesterol:this compound).

-

Attach the flask to a rotary evaporator.

-

Evaporate the chloroform under vacuum at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner surface of the flask.

-

Continue to apply vacuum for at least 1 hour to ensure complete removal of the residual solvent.

-

-

Hydration:

-

Add pre-warmed (e.g., 40°C) PBS to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

-

Hydrate the film by gentle rotation in the water bath for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Sonication (Optional Size Reduction):

-

To break down large aggregates, sonicate the MLV suspension using a probe sonicator. Use short bursts (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating and lipid degradation.

-

-

Extrusion:

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Heat the extruder to a temperature above the phase transition temperature of the lipids (e.g., 50-60°C).

-

Load the vesicle suspension into one of the extruder syringes.

-

Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process creates unilamellar vesicles with a more uniform size distribution.

-

-

Characterization:

-

Analyze the resulting liposomal suspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

-

Protocol 2: Characterization of Emulsion Properties

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Procedure:

-

Dilute a small aliquot of the emulsion with filtered PBS or deionized water to an appropriate concentration to avoid multiple scattering effects.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Perform the measurement, acquiring data for a sufficient duration to obtain a stable correlation function.

-

The instrument software will calculate the average particle size (Z-average) and the PDI, which indicates the width of the size distribution.

-

2. Zeta Potential Measurement:

-

Instrument: DLS instrument with an electrophoretic mobility measurement capability.

-

Procedure:

-

Dilute the emulsion in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.

-

Load the sample into a specialized zeta potential cell, ensuring no air bubbles are present.

-

The instrument applies an electric field and measures the velocity of the particles.

-

The electrophoretic mobility is then used to calculate the zeta potential, which reflects the surface charge of the droplets.

-

Quantitative Data Summary

The following tables summarize representative data for oil-in-water emulsions and liposomal formulations stabilized with this compound.

| Formulation Composition (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DOPC:Cholesterol:this compound (10:5:1) | 120 ± 15 | 0.15 ± 0.05 | -45 ± 5 | Hypothetical Data |

| DOPC:Cholesterol:this compound (10:5:2) | 110 ± 12 | 0.12 ± 0.04 | -55 ± 6 | Hypothetical Data |

| Squalene:this compound (9:1 w/w) | 150 ± 20 | 0.20 ± 0.06 | -40 ± 4 | Hypothetical Data |

| Squalene:this compound:Polysorbate 80 (8:1:1 w/w) | 135 ± 18 | 0.18 ± 0.05 | -35 ± 5 | Hypothetical Data |

Note: The data in this table is representative and compiled for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualizations

Experimental Workflow

Probing the Nanoscale: An Application Note on the Experimental Setup for Studying Dioctadecyl Sulfate Monolayers

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide to the experimental setup for characterizing dioctadecyl sulfate (DDS) monolayers at the air-water interface. Understanding the behavior of these surfactant monolayers is crucial for various applications, including the development of novel drug delivery systems, biocompatible coatings, and advanced materials. Here, we outline the key experimental techniques, present relevant data in a structured format, and provide detailed protocols to facilitate the study of these fascinating nanoscale films.

Introduction to this compound Monolayers

This compound is a long-chain anionic surfactant that readily forms insoluble monolayers at the air-water interface. These monolayers serve as excellent model systems for studying two-dimensional molecular organization and phase behavior. The interplay of hydrophobic interactions between the long alkyl chains and electrostatic interactions of the sulfate headgroups governs the structure and properties of these films. By precisely controlling the molecular packing, researchers can tailor the physicochemical properties of the monolayer, making it a versatile platform for various scientific investigations.

Key Experimental Techniques

A comprehensive understanding of DDS monolayers requires a combination of complementary experimental techniques. The primary methods employed are:

-

Langmuir-Blodgett (LB) Trough for Surface Pressure-Area Isotherms: This is the foundational technique for studying insoluble monolayers. It allows for the precise control of the molecular area available to the surfactant molecules and the simultaneous measurement of the surface pressure, providing a detailed thermodynamic profile of the monolayer.

-

Brewster Angle Microscopy (BAM): This non-invasive optical technique enables the direct visualization of the monolayer morphology in real-time. It is invaluable for observing phase transitions, domain formation, and film homogeneity.

-

Infrared Reflection-Absorption Spectroscopy (IRRAS): This spectroscopic technique provides information about the chemical composition, orientation, and conformation of the molecules within the monolayer.

The relationship and workflow between these techniques are illustrated in the diagram below.

Application Notes and Protocols for Cell Lysis Using Long-Chain Alkyl Sulfates

A Note on Dioctadecyl Sulfate: The use of "this compound" for cell lysis is not widely documented in scientific literature. It is possible that this refers to sodium octadecyl sulfate, a long-chain anionic surfactant. The following protocols and data are based on the principles of cell lysis by anionic surfactants, with specific considerations for long-chain sulfates like sodium octadecyl sulfate, and drawing comparisons with the more commonly used sodium dodecyl sulfate (SDS).

Introduction

Anionic surfactants are powerful tools for disrupting cell membranes and solubilizing proteins, making them essential for various downstream applications, including protein extraction, electrophoresis, and nucleic acid purification. The choice of surfactant and its concentration are critical for achieving optimal lysis efficiency while preserving the integrity of the target molecules. This document provides a guide to using long-chain alkyl sulfates for cell lysis, with a focus on optimizing the concentration for specific experimental needs.

Mechanism of Action

Anionic surfactants like sodium octadecyl sulfate and sodium dodecyl sulfate disrupt cell membranes by intercalating into the lipid bilayer. Their amphipathic nature, with a hydrophobic alkyl tail and a hydrophilic sulfate headgroup, allows them to solubilize membrane lipids and proteins, leading to the breakdown of the membrane structure and release of intracellular contents. At concentrations above the critical micelle concentration (CMC), these surfactants form micelles that encapsulate the solubilized molecules.

Caption: Mechanism of anionic surfactant-mediated cell lysis.

Comparative Data of Anionic Surfactants

The properties of the anionic surfactant, particularly its alkyl chain length, significantly influence its behavior. Longer alkyl chains, as in sodium octadecyl sulfate, generally lead to a lower critical micelle concentration (CMC) and potentially stronger denaturing effects compared to shorter-chain surfactants like SDS.

| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Octadecyl Sulfate (SOS) |

| Chemical Formula | C₁₂H₂₅NaO₄S | C₁₈H₃₇NaO₄S |

| Molecular Weight | 288.38 g/mol | 372.53 g/mol |

| Alkyl Chain Length | 12 carbons | 18 carbons |

| Critical Micelle Concentration (CMC) | ~8.2 mM (~0.24% w/v) in water | ~0.3 mM (~0.011% w/v) in water |

Experimental Protocol: Optimizing Surfactant Concentration for Cell Lysis

This protocol provides a framework for determining the optimal concentration of a long-chain anionic surfactant, such as sodium octadecyl sulfate, for lysing a specific cell type.

Materials:

-

Cell culture or suspension

-

Phosphate-buffered saline (PBS)

-

Lysis buffer stock (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

10% (w/v) stock solution of sodium octadecyl sulfate in deionized water (may require gentle heating to dissolve)

-

Protease and phosphatase inhibitor cocktails

-

Microcentrifuge

-

Spectrophotometer or fluorometer for protein/DNA quantification

-

Microscopy equipment (e.g., hemocytometer and trypan blue)

Procedure:

-

Cell Preparation:

-

For adherent cells, wash the cell monolayer with ice-cold PBS, aspirate the PBS, and proceed to the lysis step.

-

For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash with ice-cold PBS, and re-pellet.

-

-

Preparation of Lysis Buffers:

-

Prepare a series of lysis buffers with varying concentrations of sodium octadecyl sulfate. A good starting range, considering its low CMC, would be from 0.01% to 1.0% (w/v).

-

To a base lysis buffer (e.g., Tris-HCl with NaCl), add the appropriate volume of the 10% surfactant stock solution. Add protease and phosphatase inhibitors just before use.

-

-

Cell Lysis:

-

Add the prepared lysis buffer to the cell pellet or monolayer. A common starting point is 1 mL of lysis buffer per 1-5 x 10⁷ cells.

-

Incubate on ice for 10-30 minutes with occasional gentle vortexing or rocking. The optimal incubation time may need to be determined empirically.

-

-

Lysate Clarification:

-